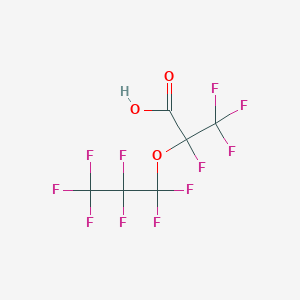

Perfluoro(2-methyl-3-oxahexanoic) acid

Descripción

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBNABAWMZWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCF(CF3)COOH, C6HF11O3 | |

| Record name | Hexafluoropropylene oxide dimer acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880215 | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | GenX | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

13252-13-6 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GenX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluoro(2-methyl-3-oxahexanoic) Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), widely known by its trade name GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers like Teflon.[1][2] This technical guide provides an in-depth overview of the fundamental properties of HFPO-DA, including its physicochemical characteristics, toxicological profile, and environmental fate. It also details relevant experimental protocols and visualizes key biological signaling pathways affected by this compound.

Physicochemical Properties

HFPO-DA is the acid form of the compound, while GenX typically refers to the ammonium salt of hexafluoropropylene oxide dimer acid.[1][3] In aquatic environments, both the acid and its salt dissociate to form the HFPO-DA anion.[4] The presence of an ether linkage in its structure was intended to make it less bioaccumulative than its predecessors.[5]

| Property | Value | Source(s) |

| Chemical Formula | C₆HF₁₁O₃ | [3][6][7] |

| Molecular Weight | 330.05 g/mol | [3][6][8] |

| CAS Number | 13252-13-6 | [3][6][7] |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | [3][6][9] |

| Synonyms | HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid | [3][7][10] |

| Appearance | Liquid at room temperature | [5][7][11] |

| Boiling Point | 60°C at 10 mmHg | [6] |

| Density | Approximately 1.748 g/cm³ | [6][12] |

| Water Solubility | >751 g/L at 20°C | [5][13] |

| pKa (Acid Dissociation Constant) | 2.84 | [14][15] |

| Vapor Pressure | 0.282 mmHg at 25°C | [6] |

Toxicological Profile

The liver is a primary target for HFPO-DA toxicity.[16][17] Studies in animal models have demonstrated a range of adverse health effects, including liver and kidney toxicity, reproductive and developmental issues, and potential carcinogenicity.[1][18]

| Endpoint | Observation | Species | Source(s) |

| Acute Oral Toxicity (LD₅₀) | 1730 mg/kg (male), 1750 mg/kg (female) | Rat | [5] |

| Hepatotoxicity | Liver enlargement, hepatocellular hypertrophy, single-cell necrosis, cytoplasmic vacuolation | Rodents | [5][17][19] |

| Nephrotoxicity | Increased relative kidney weight | Rodents | [4][18] |

| Reproductive & Developmental Toxicity | Reduced birthweight, neonatal mortality, delayed genital development | Rat | [5][7] |

| Carcinogenicity | Increased incidence of liver and pancreatic tumors at high doses | Rat | [18][20] |

| Immunotoxicity | Suppression of antibody production | Animal models | [7] |

| Endocrine Disruption | Potential endocrine system effects | Experimental data | [5] |

| Neurotoxicity | Alterations in neuronal characteristics, disruption of neurotransmitter release | In vitro (human cells) | [1][14] |

| Reference Dose (Chronic Oral) | 0.000003 mg/kg-day (EPA) | N/A | [2] |

Environmental Fate and Transport

HFPO-DA is persistent in the environment and highly mobile in water, leading to widespread contamination of surface water, groundwater, and drinking water.[2][5][21] Its high water solubility and low potential for bioaccumulation in fish are key environmental characteristics.[5][20]

| Parameter | Finding | Source(s) |

| Persistence | Resistant to biodegradation, with a half-life longer than 6 months in environmental media. | [5] |

| Transport | High potential for long-range atmospheric transport, detected in remote regions like the Arctic. | [5][21] |

| Bioaccumulation | Lower bioaccumulation potential in aquatic species compared to PFOA. | [20][21] |

| Environmental Occurrence | Detected in surface water, groundwater, drinking water, rainwater, and soil. | [2][5][21] |

| Plant Uptake | Readily accumulates in the aerial parts of plants, potentially more so than PFOA. | [5] |

Signaling Pathway Perturbations

Research indicates that HFPO-DA can disrupt several key cellular signaling pathways, with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway being a primary target, particularly in relation to liver toxicity.

Additionally, studies suggest potential interactions with the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways, which are also involved in xenobiotic metabolism in the liver.[20]

Experimental Protocols

Analysis of HFPO-DA in Water by LC-MS/MS

This protocol provides a general framework for the targeted analysis of HFPO-DA in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

- 1. oecd.org [oecd.org]

- 2. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. oecd.org [oecd.org]

- 7. thesis.unipd.it [thesis.unipd.it]

- 8. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 9. sciex.com [sciex.com]

- 10. mdpi.com [mdpi.com]

- 11. sciex.com [sciex.com]

- 12. Perfluoro-2-methyl-3-oxahexane carboxylic acid | C7HF13O3 | CID 12498056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GenX uptake by wheat and rice in flooded and non-flooded soils: a greenhouse experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 17. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 19. Assessment of the mode of action underlying development of liver lesions in mice following oral exposure to HFPO-DA and relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hexafluoropropylene Oxide Dimer Acid (CAS 13252-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoropropylene oxide dimer acid (HFPO-DA), registered under CAS number 13252-13-6, is a synthetic perfluoroalkyl ether carboxylic acid (PFECA). It is also widely known by its trade name, GenX, and various synonyms including Perfluoro(2-methyl-3-oxahexanoic) acid and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid. Developed as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers, its environmental persistence and toxicological profile have become subjects of extensive research. This guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and known biological activities of HFPO-DA, with a focus on its interaction with peroxisome proliferator-activated receptors (PPARs). Detailed experimental protocols for its synthesis and analysis are also presented.

Chemical Structure and Physicochemical Properties

HFPO-DA is a six-carbon fluorinated ether carboxylic acid. Its chemical structure consists of a propanoic acid backbone with extensive fluorine substitution and a heptafluoropropoxy group attached to the second carbon.

Table 1: Physicochemical Properties of Hexafluoropropylene Oxide Dimer Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆HF₁₁O₃ | [1] |

| Molecular Weight | 330.05 g/mol | [1] |

| Appearance | Liquid at room temperature | [1] |

| Density | ~1.748 g/cm³ | [2] |

| Water Solubility | >751 g/L at 20 °C | |

| pKa | Low (indicative of a strong acid) | [3] |

| Vapor Pressure | Not determined | [4] |

| Melting Point | Undetermined | [4] |

| Boiling Point | 60 °C at 10 mmHg |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁹F NMR are used for the structural confirmation of HFPO and its derivatives. For hexafluoropropylene oxide, characteristic shifts in the ¹⁹F NMR spectrum are observed at approximately 121.33 ppm, 111.43 ppm, and 95.31 ppm, referenced to trichlorofluoromethane.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of HFPO-DA is complex due to the strong electron-withdrawing effects of the fluorine atoms, which cause significant peak shifts. Fourier-transform infrared spectroscopy (FTIR) is used for its characterization.[5][6]

-

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the quantification of HFPO-DA. In-source fragmentation leading to the loss of the carboxylic acid group is a known characteristic during analysis.[3][7]

Biological Characteristics and Signaling Pathways

The toxicological effects of HFPO-DA are primarily associated with its activity as an agonist for peroxisome proliferator-activated receptors, particularly PPARα and PPARγ.[8] Activation of these nuclear receptors can lead to a range of biological responses, including hepatotoxicity, developmental toxicity, and metabolic dysregulation.[8][9][10]

PPARα Signaling Pathway

Activation of PPARα by HFPO-DA in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation. This disruption of lipid metabolism is a key initiating event in HFPO-DA-induced liver toxicity. The binding of HFPO-DA to PPARα causes it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.

PPARγ Signaling Pathway

HFPO-DA also exhibits agonistic activity towards PPARγ, a master regulator of adipogenesis and glucose metabolism.[11] Similar to PPARα, ligand-bound PPARγ forms a heterodimer with RXR, which then binds to PPREs to regulate gene expression. This interaction can lead to the promotion of adipogenic differentiation and lipid accumulation.

Experimental Protocols

Synthesis of Hexafluoropropylene Oxide Dimer Acid

The industrial synthesis of HFPO-DA involves the dimerization of hexafluoropropylene oxide (HFPO). A general laboratory-scale procedure based on patented methods is outlined below.[11][12][13]

Materials:

-

Hexafluoropropylene oxide (HFPO) monomer

-

Polar aprotic solvent (e.g., tetraglyme, acetonitrile)

-

Composite catalytic system:

-

Tertiary amine (e.g., N,N-diethylaniline)

-

Tertiary diamine (e.g., tetramethylpropanediamine)

-

-

Phase transfer agent (e.g., tetrabutylammonium fluoride)

-

Jacketed reaction vessel with a condenser

-

Gas flow meter

Procedure:

-

Add the polar aprotic solvent, tertiary amine, tertiary diamine, and phase transfer agent to the reaction vessel.

-

Stir the mixture at room temperature for 0.5-1 hour.

-

Control the pressure in the reaction vessel to approximately -1.0 MPa.

-

Introduce the hexafluoropropylene oxide monomer into the reaction vessel at a controlled flow rate (e.g., 1-20 g/min ).

-

Maintain the reaction temperature between 20-30 °C.

-

Allow the reaction to proceed for 0.5-5 hours.

-

Upon completion, the reaction mixture is rectified and separated to isolate the hexafluoropropylene oxide dimer.

-

The solvent and catalyst can be recovered for reuse.

Analysis of HFPO-DA in Drinking Water by LC-MS/MS (Based on EPA Method 537.1)

This protocol provides a detailed workflow for the quantitative analysis of HFPO-DA in drinking water samples.[14][15][16]

Table 2: Detailed Parameters for LC-MS/MS Analysis of HFPO-DA

| Parameter | Specification | Reference(s) |

| Sample Preparation | ||

| Sample Volume | 250 mL | [16] |

| Preservative | Trizma | [17] |

| SPE Cartridge | Polystyrenedivinylbenzene (SDVB) | [15][16] |

| Elution Solvent | Methanol | [16] |

| Final Extract Volume | 1 mL in 96:4 Methanol:Water | [16] |

| LC Conditions | ||

| Column | C18 column (e.g., 3.0 × 50 mm, 1.8-µm) | |

| Mobile Phase A | Varies, often includes ammonium acetate or formate in water | [3] |

| Mobile Phase B | Methanol or Acetonitrile | [3] |

| Gradient | A gradient elution is typically used. | [3] |

| Flow Rate | 0.2-0.5 mL/min | |

| Injection Volume | 5-10 µL | [16] |

| MS/MS Conditions | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [3][7] |

| Precursor Ion (m/z) | 329 | |

| Product Ions (m/z) | 285 (loss of COOH), 185, 135 | |

| Collision Energy | Optimized for specific instrument |

Conclusion

Hexafluoropropylene oxide dimer acid (CAS 13252-13-6) is a compound of significant interest to the scientific and regulatory communities. Its role as a PFOA replacement has led to its widespread environmental distribution, necessitating a thorough understanding of its chemical and biological properties. The primary mechanism of HFPO-DA's toxicity appears to be mediated through the activation of PPARα and PPARγ signaling pathways, leading to disruptions in lipid and glucose metabolism. The analytical methods for its detection are well-established, with LC-MS/MS being the gold standard. This guide provides a foundational understanding of HFPO-DA for researchers and professionals engaged in environmental science, toxicology, and drug development. Further research is warranted to fully elucidate its long-term health effects and to develop effective remediation strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by liquid chromatography-mass spectrometry (LC-MS) : Review of current approaches and environmental levels [diva-portal.org]

- 8. epa.gov [epa.gov]

- 9. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. FRD-903 - Wikipedia [en.wikipedia.org]

- 12. Analysis of PFAS in Water according to EPA 1633 [sigmaaldrich.com]

- 13. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]

- 14. organomation.com [organomation.com]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. researchgate.net [researchgate.net]

- 17. paragonlaboratories.com [paragonlaboratories.com]

An In-depth Technical Guide to the Chemical Synthesis Pathway and Byproducts of GenX

This technical guide provides a comprehensive overview of the chemical synthesis of GenX, its associated byproducts, and detailed experimental protocols for its analysis. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

GenX Chemical Synthesis Pathway

GenX is the trade name for the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA). The core of the GenX manufacturing process is the dimerization of hexafluoropropylene oxide (HFPO). This process is designed to create a shorter-chain per- and polyfluoroalkyl substance (PFAS) to replace legacy long-chain compounds like PFOA.

The primary reaction involves the combination of two molecules of HFPO to form HFPO-DA. This is followed by a reaction with ammonia to produce the ammonium salt, which is the final GenX product.[1]

A patented method for the synthesis of the HFPO dimer involves the use of a composite catalytic system in a polar aprotic solvent.

Reaction Conditions:

| Parameter | Value |

| Reactant | Hexafluoropropylene oxide (HFPO) |

| Catalyst | Composite system: Tertiary amine and diamine with a phase transfer agent (e.g., quaternary ammonium fluoride salt) |

| Solvent | Polar aprotic solvent (e.g., tetraglyme, diglyme, acetonitrile) |

| Temperature | 20-30 °C |

| Pressure | Approximately -1.0 Mpa (vacuum) |

| Yield | 76.4% |

| Purity | 98.67% |

Source: CN108264458B[2]

An alternative patented process describes the dimerization of HFPO using a different catalyst system under slightly different conditions.

Alternative Reaction Conditions:

| Parameter | Value |

| Reactant | Hexafluoropropylene oxide (HFPO) |

| Catalyst | CuCl and CuCl2·2H2O with a complex-forming agent (e.g., methacrylonitrile) |

| Solvent | Acetonitrile |

| Temperature | -10 to +10 °C |

| Pressure | 2 to 4.5 bar (autogenous) |

Source: US4303593A[3]

The generalized chemical reaction can be depicted as follows:

2 C3F6O (HFPO) → C6HF11O3 (HFPO-DA)

C6HF11O3 + NH3 → C6F11H4NO3 (Ammonium salt of HFPO-DA - GenX)

Below is a diagram illustrating the primary synthesis pathway of GenX.

References

Perfluoro-2-propoxypropanoic Acid (GenX): A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-propoxypropanoic acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] While developed with the intention of being less bioaccumulative and toxic than its long-chain predecessor, a growing body of scientific evidence indicates that GenX exhibits a range of adverse health effects.[1] This technical guide provides a comprehensive overview of the toxicological profile of GenX, summarizing key findings from preclinical studies, detailing experimental methodologies, and visualizing pertinent biological pathways to support risk assessment and inform future research.

The U.S. Environmental Protection Agency (EPA) has conducted a human health toxicity assessment for GenX chemicals, establishing oral reference doses (RfDs) for chronic and subchronic exposures.[2][3] Animal studies have identified the liver as a primary target organ, with other observed effects on the kidneys, the immune system, and development.[2][4] Concerns have also been raised regarding its potential carcinogenicity.[5]

Toxicokinetics

Studies in animal models indicate that GenX is absorbed orally and distributed primarily to the liver.[6] Compared to long-chain PFAS like PFOA, GenX is reported to have a more rapid clearance rate from the body.[7] However, its detection in drinking water and human blood samples suggests the potential for continuous environmental exposure.[8]

Acute and Subchronic Toxicity

Acute oral toxicity studies in rats have established a relatively low order of acute toxicity.[6] However, repeated-dose subchronic studies in rodents have revealed a range of adverse effects at lower concentrations.

Table 1: Summary of No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from Subchronic Oral Toxicity Studies

| Species | Duration | Key Effects | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Rat (Male) | 90-Day | Hematological effects | 0.1 | - | [9] |

| Mouse (Male & Female) | 90-Day | Liver effects (hepatocellular hypertrophy, single-cell necrosis) | 0.5 | - | [10] |

| Mouse (Female) | 28-Day | Liver effects (single cell hepatocellular necrosis) | 0.1 | >0.1 | [11] |

Carcinogenicity

A two-year oral carcinogenicity bioassay in Sprague-Dawley rats demonstrated evidence of carcinogenic activity.[12]

Table 2: Summary of Carcinogenicity Findings in a 2-Year Rat Bioassay

| Sex | Organ | Neoplasm | Incidence in High Dose Group | Conclusion | Reference |

| Male | Pancreas | Acinar cell adenoma or adenocarcinoma (combined) | Increased | Clear evidence of carcinogenic activity | [13] |

| Female | Liver | Hepatocellular adenoma | Increased | Some evidence of carcinogenic activity | [14] |

| Female | Pancreas | Acinar cell adenoma or adenocarcinoma (combined) | Increased | Some evidence of carcinogenic activity | [13] |

Reproductive and Developmental Toxicity

GenX has been identified as a developmental toxicant in rodent studies.[15] Gestational exposure has been linked to adverse outcomes in both dams and offspring.

Table 3: Summary of Key Findings from Reproductive and Developmental Toxicity Studies

| Species | Study Type | Dosing | Key Maternal Effects | Key Offspring Effects | Reference |

| Rat | Developmental | Gestational | - | Reduced pup birth weights, increased pup liver weight, reduced neonatal survival | [15] |

| Mouse | Developmental | Gestational | Gestational weight gain, maternal liver damage, abnormal placental lesions | Male offspring developed metabolic disease | [9][16] |

| Mouse | Reproductive | Embryonic Exposure (2 mg/kg/day) | - | Delayed puberty (males), destruction of testicular structure, disruption of blood-testis barrier, decreased serum testosterone, decreased sperm count and motility | [7] |

Immunotoxicity

Evidence suggests that GenX can modulate the immune system. Studies in mice have shown suppression of the T-cell dependent antibody response (TDAR) and alterations in immune cell populations.[8][17]

Table 4: Summary of Key Immunotoxicity Findings

| Species | Study Type | Dosing | Key Effects | Reference |

| Mouse (Female) | 28-Day Oral Gavage | 10 mg/kg/day | Suppressed TDAR, decreased spleen weight | [17] |

| Cow Neutrophils | In vitro | 100 ng | Upregulation of innate and adaptive immune response genes (e.g., TLR8, NOD2, STAT1) | [8] |

Mechanism of Action: Signaling Pathways

A primary mechanism underlying the hepatic toxicity of GenX is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[15][18] Activation of this nuclear receptor leads to alterations in the expression of genes involved in lipid metabolism and cell proliferation.[15]

Experimental Protocols

2-Year Chronic Toxicity and Carcinogenicity Study in Rats (OECD 453)

-

Test System: Sprague-Dawley rats.

-

Administration: Oral gavage, daily for 104 weeks.

-

Dose Groups:

-

Males: 0, 0.1, 1, and 50 mg/kg/day.

-

Females: 0, 1, 50, and 500 mg/kg/day.

-

-

Endpoints Evaluated: Clinical observations, body weight, food consumption, clinical pathology, gross pathology, and histopathology of all major organs and tissues. Tumor incidence was a primary endpoint.

-

Reference: [12]

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoro-2-propoxypropanoic acid, CAS No. 13252-13-6 | PFAS (Per- and PolyFluorinated Alkyl Substances) | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]

- 7. Embryonic exposure to GenX causes reproductive toxicity by disrupting the formation of the blood-testis barrier in mouse offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 104 Exposure to Environmental Pollutant GenX Chemical Modulates Innate and Adaptive Immunity Genes in Cow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.nc.gov [files.nc.gov]

- 10. epa.gov [epa.gov]

- 11. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]

- 12. researchgate.net [researchgate.net]

- 13. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GenX Study Shows Harm to Mice, Offspring | Coastal Review [coastalreview.org]

- 17. Pulmonary Exposure of Mice to Ammonium Perfluoro(2-methyl-3-oxahexanoate) (GenX) Suppresses the Innate Immune Response to Carbon Black Nanoparticles and Stimulates Lung Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioaccumulation Potential of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluoro(2-methyl-3-oxahexanoic) acid (PFMOAA), commonly known as GenX or HFPO-DA, is a short-chain perfluoroalkyl ether carboxylic acid used as a replacement for longer-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA). Its introduction was aimed at reducing the environmental persistence and bioaccumulation potential associated with legacy PFAS. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of GenX, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Quantitative Bioaccumulation Data

The bioaccumulation potential of GenX has been investigated in various organisms, primarily in aquatic species and plants. The data consistently suggests a lower bioaccumulation potential for GenX compared to legacy long-chain PFAS.

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioconcentration factor (BCF) is a key metric for assessing the accumulation of a chemical from water into an organism. Studies in zebrafish (Danio rerio) have demonstrated low to moderate BCF values for GenX.

| Species | Exposure Concentration | BCF (L/kg) | Tissue | Study Highlights |

| Zebrafish (Danio rerio) Embryos | 4000 mg/L | 0.12 (dry weight) | Whole body | The low BCF value indicates that HFPO-DA does not bioaccumulate under these experimental conditions.[1] |

| Zebrafish (Danio rerio) Embryos | 25.1–44.8 µM | 0.29 to 0.49 | Whole body | |

| Zebrafish (Danio rerio) Larvae | 150 µM | 50.6 | Whole body | PFBS was found to be more readily absorbed than GenX.[2] |

Bioaccumulation in Terrestrial and Aquatic Plants

Bioaccumulation factor (BAF) in plants indicates the uptake of a chemical from the soil or growth medium. Studies have shown that GenX can be taken up by plants, with BAFs varying by plant species and environmental conditions.

| Plant Species | Exposure Concentration in Soil | BAF (root) | BAF (shoot) | Study Highlights |

| Various spontaneous urban plants | Not specified | 0.66–2.5 | Not specified | BAF for GenX was lower than that of PFOA (3.5–10.5).[3] |

| Wheat (Triticum aestivum) | 0.4 mg/kg | Not specified | ~6.8 | |

| Wheat (Triticum aestivum) | 2.0 mg/kg | Not specified | ~5.3 | |

| Rice (Oryza sativa) - Flooded | 0.4 mg/kg | Not specified | ~5.9 | |

| Rice (Oryza sativa) - Flooded | 2.0 mg/kg | Not specified | ~5.2 | |

| Rice (Oryza sativa) - Non-flooded | 0.4 mg/kg | Not specified | ~10.3 | Non-flooded rice showed higher bioaccumulation. |

| Rice (Oryza sativa) - Non-flooded | 2.0 mg/kg | Not specified | ~6.7 |

Toxicokinetics of GenX

Toxicokinetic studies in animal models provide insights into the absorption, distribution, metabolism, and excretion (ADME) of GenX, which collectively determine its bioaccumulation potential. In general, GenX exhibits a shorter biological half-life compared to long-chain PFAS.

| Species | Route of Administration | Key Findings |

| Male Rats | Oral gavage | Rapid absorption and distribution primarily to the liver.[2] Shorter half-life in females compared to males.[4] |

| Female Rats | Oral gavage | Shorter distribution and elimination half-lives compared to males (0.2 vs 2.8 hours for distribution; 67.4 vs 72.2 hours for elimination).[4] |

| Mice | Oral gavage | |

| Humans | Estimated | Estimated human half-life is relatively short, ranging from 81 hours to 1.8 days.[5] This is significantly shorter than legacy PFAS like PFOA. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies on GenX bioaccumulation and toxicokinetics.

Zebrafish Bioaccumulation Study Protocol

This protocol provides a general framework for assessing the bioconcentration of GenX in zebrafish embryos.

Caption: Workflow for a typical zebrafish bioaccumulation study.

Methodology Details:

-

Test Organism: Zebrafish (Danio rerio) embryos are commonly used due to their rapid development and transparency.

-

Exposure System: Static or semi-static renewal systems are employed. Embryos are placed in multi-well plates with exposure solutions.

-

Dosing: GenX is dissolved in embryo medium to achieve the desired exposure concentrations.

-

Duration: Exposure typically lasts from a few hours post-fertilization (hpf) up to 120 or 144 hpf.

-

Sample Preparation: At designated time points, embryos or larvae are collected, rinsed, and homogenized.

-

Analytical Chemistry: The concentration of GenX in the tissue homogenate is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plant Uptake and Bioaccumulation Protocol

This protocol outlines the general procedure for studying the uptake and bioaccumulation of GenX in plants.

Caption: General workflow for a plant bioaccumulation study.

Methodology Details:

-

Growth Medium: Studies can be conducted in soil or hydroponic systems.

-

Dosing: The growth medium is spiked with a known concentration of GenX.

-

Plant Species: Various species have been studied, including wheat and rice.

-

Growth Conditions: Plants are grown under controlled greenhouse conditions (temperature, light, humidity).

-

Sample Preparation: At the end of the exposure period, plants are harvested, and roots and shoots are separated. The tissues are then washed, dried, and ground.

-

Analytical Chemistry: GenX is extracted from the plant material using a suitable solvent and quantified by LC-MS/MS.

Rodent Toxicokinetics Study Protocol

This protocol provides a general outline for conducting a toxicokinetic study of GenX in rodents.

Caption: Typical workflow for a rodent toxicokinetics study.

Methodology Details:

-

Animal Model: Commonly used rodent models include Sprague-Dawley rats and C57BL/6 mice.

-

Dosing: GenX is typically administered via oral gavage as a solution or suspension.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing to characterize the concentration-time profile. Tissues like the liver are often collected at the end of the study.

-

Sample Processing: Blood is processed to obtain plasma or serum. Tissues are homogenized.

-

Analytical Chemistry: GenX concentrations in plasma/serum and tissue homogenates are determined by LC-MS/MS.

-

Data Analysis: The concentration-time data is used to calculate key toxicokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Signaling Pathways and Transport Mechanisms

The bioaccumulation of GenX is influenced by its interaction with various biological pathways and transport proteins.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

GenX has been shown to be an activator of PPARα, a nuclear receptor that plays a key role in lipid metabolism and homeostasis. Activation of PPARα can lead to the upregulation of genes involved in fatty acid transport and metabolism. While primarily linked to its toxic effects, this pathway may also influence the distribution and elimination of GenX.

Caption: Simplified diagram of GenX-mediated PPARα activation.

Role of Organic Anion Transporters (OATs)

The renal excretion of many organic anions, including some PFAS, is mediated by organic anion transporters (OATs) located in the kidney tubules. It is hypothesized that OATs play a role in the elimination of GenX from the body. The efficiency of this transport can significantly impact the compound's biological half-life.

Caption: Hypothesized role of OATs in the renal clearance of GenX.

Conclusion

The available scientific evidence indicates that Perfluoro(2-methyl-3-oxahexanoic) acid (GenX) has a lower bioaccumulation potential than the long-chain PFAS it was designed to replace. This is supported by its relatively low bioconcentration factors in aquatic organisms and its shorter biological half-life in animal models. However, GenX is still persistent in the environment and can be taken up by various organisms. The activation of PPARα and interactions with transporters like OATs are key areas of ongoing research to fully elucidate the mechanisms governing its fate in biological systems. This technical guide provides a summary of the current knowledge to aid researchers and professionals in understanding and further investigating the bioaccumulation potential of this emerging contaminant.

References

- 1. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. A quantitative HPLC-MS/MS method for studying internal concentrations and toxicokinetics of 34 polar analytes in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling GenX: A Technical Guide to Its Solubility and Partitioning in the Environment

For Immediate Release

A comprehensive technical guide detailing the solubility and partitioning behavior of GenX, a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, has been compiled for researchers, scientists, and drug development professionals. This document provides a thorough examination of GenX's interaction with various environmental matrices, offering critical data and standardized experimental protocols to aid in risk assessment and management.

GenX, the trade name for ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, has been widely used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Its detection in environmental samples has raised concerns about its fate and transport. This guide synthesizes available scientific data on its solubility and partitioning coefficients, which are fundamental parameters for predicting its environmental distribution and potential for bioaccumulation.

Quantitative Data on GenX's Environmental Behavior

The following tables summarize the key quantitative parameters governing the partitioning of GenX in the environment.

| Parameter | Value | Temperature (°C) | Method | Reference(s) |

| Water Solubility | > 751 g/L | 20 | Experimental | [1] |

| > 739 g/L | Not Specified | Experimental | [1] |

Table 1: Water Solubility of GenX

| Parameter | Value (Unit) | Method | Comments | Reference(s) |

| Log Kow | ≈ 3.2 | Predicted | Due to its surfactant properties, experimental determination is challenging. | [2] |

| Log Koc | 1.08 - 1.1 (L/kg) | Experimental (HPLC) | Measured in soil and sludge. | [3] |

| Sediment-Water Partitioning Coefficient (Kd) | Not available | - | Kd is site-specific and depends on sediment properties like organic carbon content and pH. | [4][5] |

| Bioconcentration Factor (BCF) | < 30 (log BCF < 1.5) | Experimental (Medaka fish) | At 0.02 mg/L exposure. | [6] |

| < 3 (log BCF < 0.5) | Experimental (Medaka fish) | At 0.2 mg/L exposure. | [6] | |

| 2.85 (steady-state) | Experimental (Hyalella azteca) | - | ||

| 7.25 (kinetic) | Experimental (Hyalella azteca) | - | ||

| Bioaccumulation Factor (BAF) | < 10 | Field Measurement | Based on low concentrations found in fish tissues. | [6] |

Table 2: Partitioning and Bioaccumulation Parameters of GenX

Experimental Protocols

Accurate determination of solubility and partitioning coefficients is crucial for environmental risk assessment. The following are summaries of standardized protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.

-

Column Elution Method: Suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, representing the water solubility.

-

Flask Method: Appropriate for substances with higher solubility. A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Octanol-Water Partitioning Coefficient (OECD Guideline 107 & 123)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity.

-

Shake Flask Method (OECD 107): A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken to facilitate partitioning. After the phases have separated, the concentration of the substance in both the n-octanol and water phases is measured to calculate the Kow. This method is generally suitable for log Kow values between -2 and 4.

-

Slow-Stirring Method (OECD 123): This method is preferred for highly hydrophobic substances to avoid the formation of micro-droplets that can interfere with accurate measurements. The two phases are gently stirred over a prolonged period to reach equilibrium before the concentrations are determined.

Soil/Sediment Adsorption-Desorption (OECD Guideline 106)

This guideline, often referred to as the Batch Equilibrium Method, is used to determine the soil-water partitioning coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Procedure: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium. After separation of the solid and liquid phases by centrifugation, the concentration of the substance remaining in the aqueous phase is measured. The amount of substance adsorbed to the solid phase is calculated by difference. Desorption can be measured by replacing the supernatant with a fresh solution and re-equilibrating.

Visualizing Environmental Partitioning and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and methodologies described in this guide.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal and Chemical Stability of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA)

This technical guide provides a comprehensive overview of the thermal and chemical stability of hexafluoropropylene oxide dimer acid (HFPO-DA), a perfluoroalkyl ether carboxylic acid (PFECA) also known as GenX. Understanding the stability of this compound is critical for its handling, use in toxicological studies, and environmental fate assessment.

Executive Summary

HFPO-DA exhibits high thermal stability, requiring elevated temperatures for decomposition. However, its chemical stability is highly dependent on the solvent environment. It is notably unstable in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and acetonitrile, where it degrades into Fluoroether E-1. Conversely, it shows greater stability in protic solvents like water and alcohols. While resistant to natural degradation processes like biodegradation and photolysis, HFPO-DA can be degraded under specific laboratory conditions using methods such as thermally activated persulfate and high-frequency ultrasound.

Thermal Stability

HFPO-DA is a thermally stable compound, a characteristic of many per- and polyfluoroalkyl substances (PFAS) due to the strength of the carbon-fluorine bond.[1] Decomposition primarily occurs at elevated temperatures.

Decomposition Temperature and Half-Life

Studies have shown that the thermal degradation of HFPO-DA is time and temperature-dependent. The half-life of the acid has been reported to be approximately 42 minutes at 150°C and 32 minutes at 200°C.[2] For its ammonium salt, the degradation is even more rapid, with a half-life of 8.3 minutes at 150°C.[2]

Table 1: Thermal Decomposition Half-Life of HFPO-DA and its Ammonium Salt [2]

| Compound | Temperature (°C) | Half-Life (minutes) |

| HFPO-DA (Acid) | 150 | ~42 |

| 200 | ~32 | |

| HFPO-DA (Ammonium Salt) | 150 | 8.3 |

High-Temperature Combustion

Investigations using a pilot-scale research combustor have examined the thermal decomposition of aqueous solutions of HFPO-DA at post-flame temperatures of approximately 750°C, 860°C, and 920°C.[3] At these temperatures, various products of incomplete combustion (PICs) are formed. The concentration of these PICs generally decreases as the temperature increases, indicating more complete mineralization.[3]

Thermal Decomposition Pathways and Products

Quantum chemical calculations and experimental data have identified several key products resulting from the thermal decomposition of HFPO-DA.[3][4] The primary decomposition pathways are proposed to proceed through the formation of intermediate species like perfluoropropylvinyl ether (PPVE) or Fluoroether E-1.[3]

Identified products of incomplete combustion include:

-

1H-perfluoroalkanes[3]

-

Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether)[3]

-

Perfluoropropionic acid (PFPrA)[3]

At lower temperatures (~750°C), a significant portion (40-60%) of the fluorine from HFPO-DA can be converted into these PICs.[3] Ultimate decomposition byproducts in the presence of water are hydrogen fluoride (HF) and carbon dioxide (CO2), formed through the hydrolysis of carbonyl fluoride (CF2O).[4]

Chemical Stability

The chemical stability of HFPO-DA is highly influenced by the surrounding medium, particularly the solvent. While generally persistent in the environment, it is reactive under certain laboratory conditions.

Solvent-Mediated Degradation

A crucial finding for researchers and toxicologists is the instability of HFPO-DA in common laboratory solvents.[6][7][8] Specifically, polar aprotic solvents facilitate the degradation of HFPO-DA to Fluoroether E-1.[6] This has significant implications for the preparation of stock and dosing solutions for toxicological assays.[6]

Table 2: Stability of HFPO-DA in Various Solvents at Room Temperature [6]

| Solvent | Solvent Type | Stability | Half-Life |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Unstable | ~1 hour |

| Acetone | Polar Aprotic | Unstable | ~1.25 hours |

| Acetonitrile (ACN) | Polar Aprotic | Unstable | ~5.2 hours |

| Water | Polar Protic | Stable | No significant degradation observed |

| Methanol (MeOH) | Polar Protic | Stable | No significant degradation observed |

| Ethanol (EtOH) | Polar Protic | Stable | No significant degradation observed |

| Methyl tert-butyl ether (MTBE) | Nonpolar | Stable | No significant degradation observed |

| Dichloromethane (DCM) | Nonpolar | Stable | No significant degradation observed |

| Sesame Oil | Stable | No significant degradation observed |

The degradation in polar aprotic solvents is rapid, with half-lives on the order of hours.[6][7] It is hypothesized that the solvent mediates the degradation to produce the H-substituted ether derivative, Fluoroether E-1.[6]

Stability in Aqueous Solutions

In aqueous environments, HFPO-DA is generally persistent and resistant to natural degradation processes such as hydrolysis and biodegradation.[9] Its high water solubility and low adsorption potential contribute to its mobility in aquatic systems.[10]

Advanced Degradation Techniques

While stable under normal conditions, HFPO-DA can be degraded using advanced oxidation and reduction processes:

-

Thermally Activated Persulfate (TAP): The degradation rate of HFPO-DA in a TAP system increases with temperature. At 25°C, degradation is negligible over 48 hours, but at 70°C, 96.6% degradation can be achieved within 24 hours.[11]

-

Ultrasonic Degradation: High-frequency ultrasound (e.g., 580 kHz) has been shown to effectively degrade HFPO-DA.[12][13] The degradation rate increases with higher power density.[12][13] This method can lead to significant defluorination, with 70-90% of fluorine from the mitigated PFAS detected as inorganic fluoride.[12]

-

Electrochemical Oxidation: Using specialized anodes like Zn-doped SnO2–Ti4O7, a high oxidation rate (96.4% within 3.5 hours) of HFPO-DA has been demonstrated.[14]

Experimental Protocols

Solvent Stability Determination via Headspace GC-MS

This protocol is based on the methodology described by Liberatore et al. (2020).[6]

-

Materials: HFPO-DA standard, Fluoroether E-1 standard, HPLC-grade solvents (DMSO, acetone, acetonitrile, water, methanol, ethanol, etc.).

-

Sample Preparation: Prepare a stock solution of HFPO-DA in a stable solvent (e.g., methanol). Spike the test solvents with the HFPO-DA stock to a final concentration of 20 ppm.

-

Incubation: Incubate the spiked solutions at room temperature.

-

Time-Course Analysis: At various time intervals (e.g., every 17 minutes for the first few hours, then spaced out up to 25 hours), take an aliquot from each solution for analysis.

-

Analysis: Analyze the headspace of the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the formation of the degradation product, Fluoroether E-1.

-

Quantification: Calculate the percent conversion of HFPO-DA to Fluoroether E-1 based on the initial spiked concentration. Determine the degradation half-life by fitting the data to a first-order kinetic model.

Thermal Decomposition in a Pilot-Scale Combustor

This protocol is a summary of the methods used by Weber et al. (2025).[3]

-

Materials: Aqueous solutions of HFPO-DA at known concentrations (e.g., ~500 and 4000 mg/L).

-

Combustion: Atomize the HFPO-DA solution into a pilot-scale research combustor operating at controlled post-flame temperatures (e.g., 750°C, 860°C, 920°C).

-

Gas Characterization: Continuously analyze the stack gases for combustion products.

-

Use Fourier Transform Infrared (FTIR) spectroscopy for real-time analysis of major combustion products.

-

Use Chemical Ionization Mass Spectrometry (CIMS) for real-time analysis of fluorocarbon products of incomplete combustion (PICs).

-

-

Offline Analysis: Collect integrated gas samples using methods like Other Test Method 50 (OTM-50) for subsequent detailed analysis of specific PICs.

-

Data Analysis: Correlate the concentrations of HFPO-DA and identified PICs with the combustion temperature to determine the destruction efficiency and product formation profiles.

Conclusions and Recommendations

-

Thermal Stability: HFPO-DA is thermally stable but will decompose at temperatures above 150°C. For complete mineralization and to avoid the formation of hazardous products of incomplete combustion, high-temperature incineration (>920°C) is likely required.

-

Chemical Stability: The instability of HFPO-DA in polar aprotic solvents is a critical consideration for laboratory studies.

-

Recommendation: For toxicological and in vitro studies, stock solutions of HFPO-DA should not be prepared in DMSO, acetone, or acetonitrile. Methanol or water are recommended as alternative solvents, though stability should still be monitored.[6] Dosing solutions should preferably be prepared in ethanol or water.[6]

-

-

Environmental Persistence: The high stability of HFPO-DA under typical environmental conditions (aqueous, resistant to photolysis and biodegradation) indicates its potential for long-range transport and persistence.[9][14] Advanced remediation technologies are necessary for its removal from contaminated water sources.

This guide consolidates current knowledge on the stability of HFPO-DA, providing a crucial resource for professionals working with this compound. Adherence to these findings will ensure data integrity in research and promote safe handling and disposal practices.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Computational Investigation of the Reaction Mechanism for the Thermal Treatment of Hexafluoropropylene Oxide Dimer Acid (GenX) - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pfascentral.org [pfascentral.org]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ultrasonic degradation of GenX (HFPO-DA) – Performance comparison to PFOA and PFOS at high frequencies (Journal Article) | OSTI.GOV [osti.gov]

- 13. osti.gov [osti.gov]

- 14. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of GenX: A Technical Deep Dive into the History, Industrial Emergence, and Toxicological Profile of a PFOA Successor

For Immediate Release

Raleigh, NC – As industries worldwide navigate the complex landscape of chemical regulation and environmental stewardship, the transition away from long-chain per- and polyfluoroalkyl substances (PFAS) has led to the adoption of shorter-chain alternatives. Among the most prominent of these is GenX, a technology developed to replace perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers. This technical guide provides an in-depth analysis of the history, industrial synthesis, and toxicological characteristics of GenX, offering researchers, scientists, and drug development professionals a comprehensive resource on this critical PFOA replacement.

A New Generation of Fluorochemicals: The Rise of GenX

The story of GenX begins with the global effort to phase out PFOA, a long-chain PFAS with well-documented persistence, bioaccumulation, and toxicity.[1][2] In 2009, DuPont initiated the commercial development of the GenX technology as a direct replacement for PFOA in its fluoropolymer manufacturing processes.[3] This move was in response to mounting legal and regulatory pressure concerning the environmental and health impacts of PFOA.[3] The core of the GenX technology is the use of hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt, which serve as processing aids in the production of fluoropolymers like Teflon™.[3][4] These chemicals are designed to have shorter carbon chains than PFOA, with the intention of reducing their environmental persistence and bioaccumulation potential.

The primary manufacturing facility for GenX chemicals in the United States is the Chemours Fayetteville Works plant in North Carolina.[3] Chemours, a corporate spin-off of DuPont, utilizes the GenX process as a surfactant to facilitate the polymerization of fluoromonomers.[3] While intended as a safer alternative, the widespread use and subsequent environmental release of GenX have raised new concerns about its potential health effects, leading to extensive research and regulatory scrutiny.

The Industrial Synthesis of GenX Chemicals

The industrial production of the primary chemical associated with GenX technology, HFPO-DA, is a multi-step process. The synthesis begins with the dimerization of hexafluoropropylene oxide (HFPO). This reaction is typically carried out in the presence of a catalyst in an aprotic organic solvent. The resulting HFPO-DA is then converted to its ammonium salt, which is the key component of the GenX processing aid technology.[3]

The following diagram illustrates a generalized workflow for the industrial synthesis of GenX chemicals.

Toxicological Profile of GenX

While developed as a less persistent alternative to PFOA, studies have indicated that GenX may pose its own set of health risks. The liver has been identified as a primary target organ for GenX toxicity in animal studies.[4]

Quantitative Toxicological Data

A number of toxicological studies have been conducted to determine the potential health effects of GenX exposure. The following tables summarize key quantitative data from these studies, including No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).

Table 1: Summary of Oral Toxicity Studies for GenX in Rodents

| Study Duration | Species | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL |

| 90-day | Mouse | Male & Female | 0.1 | 0.5 | Liver hypertrophy, increased peroxisomal enzyme activity |

| 90-day | Rat | Male | 0.1 | 1 | Hepatocellular hypertrophy |

| 90-day | Rat | Female | 10 | 100 | Hepatocellular hypertrophy |

| Developmental | Rat | Female | 10 | 100 | Reduced fetal bodyweight |

| 2-year | Rat | Male | - | - | Pancreatic acinar cell tumors |

| 2-year | Rat | Female | - | - | Liver tumors |

Data compiled from various toxicological reports and publications.

Experimental Protocols

The toxicological evaluation of GenX has largely followed standardized guidelines to ensure the reliability and comparability of the data.

Key Experimental Methodologies:

-

Repeated Dose Toxicity Studies: Many of the pivotal studies on GenX have been conducted in accordance with the OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents .[5] This protocol involves the daily administration of the test substance to animals (typically rats or mice) for a period of 90 days. Key endpoints evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

-

Developmental Toxicity Studies: To assess the potential for GenX to cause adverse effects on developing organisms, studies have been performed following the OECD Test Guideline 414: Prenatal Developmental Toxicity Study . In these studies, pregnant animals are exposed to the test substance during the period of major organogenesis. The dams are monitored for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

In Vitro Studies: Human liver carcinoma cells (HepG2) have been utilized to investigate the cellular mechanisms of GenX toxicity.[6] These studies typically involve exposing the cells to varying concentrations of GenX and assessing endpoints such as cell viability, apoptosis, reactive oxygen species (ROS) production, and changes in gene and protein expression.[6]

The following diagram outlines a general workflow for a 90-day repeated dose oral toxicity study.

Molecular Mechanisms of GenX Toxicity

Research into the molecular mechanisms underlying GenX-induced toxicity has identified several key signaling pathways.

PPARα-Mediated Hepatotoxicity

A primary mode of action for GenX-induced liver toxicity in rodents is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][7][8][9] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by GenX leads to a cascade of events including altered gene expression related to fatty acid metabolism, peroxisome proliferation, and cell cycle regulation.[5][7] This can result in the observed liver hypertrophy and other adverse hepatic effects.

The following diagram illustrates the proposed PPARα signaling pathway for GenX-induced hepatotoxicity.

Induction of Apoptosis in Liver Cells

In vitro studies using HepG2 cells have demonstrated that GenX can induce apoptosis, or programmed cell death.[6] This process appears to be mediated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[6] The apoptotic cascade involves the activation of key proteins such as p53, caspases, and members of the Bcl-2 family.

The following diagram outlines the proposed pathway for GenX-induced apoptosis in liver cells.

Environmental Fate and Human Exposure

The environmental presence of GenX has become a significant concern, particularly in regions with fluorochemical manufacturing facilities.

Environmental Contamination

GenX chemicals have been detected in surface water, groundwater, drinking water, and rainwater.[4] The Cape Fear River in North Carolina has been a focal point of GenX contamination, with studies detecting its presence in the drinking water of downstream communities.[1][10] The mobility of GenX in water is a key factor in its widespread distribution from industrial sources.

Table 2: Environmental and Human Exposure Data for GenX and Related PFAS

| Matrix | Location | Analyte | Concentration Range |

| Drinking Water | Wilmington, NC | GenX | Not detected in recent studies |

| Drinking Water | Wilmington, NC | Legacy PFAS (PFOS, PFOA, etc.) | Levels higher than U.S. national averages |

| Human Serum | Wilmington, NC | GenX | Not detected (short half-life) |

| Human Serum | Wilmington, NC | Legacy PFAS (PFOS, PFOA, etc.) | 2-20 ng/mL (potential for adverse health effects) |

| Human Serum | Wilmington, NC | Fluoroethers (Nafion byproduct 2, PFO5DoA) | Detected in most participants |

Data from the GenX Exposure Study and other environmental monitoring reports.

Analytical Methods for Detection

The detection and quantification of GenX in environmental and biological samples require sensitive analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the analysis of GenX and other PFAS. EPA Method 537.1 is a validated LC-MS/MS method for the determination of selected PFAS, including HFPO-DA, in drinking water.[11]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides enhanced selectivity and is particularly useful for identifying and quantifying novel PFAS compounds in complex matrices like sediment and wastewater.[12]

-

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an emerging technique that offers the potential for rapid and ultrasensitive detection of GenX in water samples.[13]

Conclusion

The transition from PFOA to GenX represents a significant shift in the fluorochemical industry, driven by the need for more environmentally benign alternatives. However, as this technical guide has detailed, GenX is not without its own set of toxicological and environmental concerns. The activation of the PPARα signaling pathway and the induction of apoptosis in liver cells are key mechanisms of its toxicity. While GenX may be less bioaccumulative than its predecessor, its mobility in water systems has led to widespread environmental contamination and human exposure. Continued research into the long-term health effects of GenX and the development of even safer alternatives are critical next steps for industry, regulators, and the scientific community. This guide serves as a foundational resource for professionals engaged in this ongoing endeavor.

References

- 1. cswab.org [cswab.org]

- 2. researchgate.net [researchgate.net]

- 3. GenX - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.nc.gov [files.nc.gov]

- 11. epa.gov [epa.gov]

- 12. sciex.com [sciex.com]

- 13. Rapid and Ultrasensitive Short-Chain PFAS (GenX) Detection in Water via Surface-Enhanced Raman Spectroscopy with a Hierarchical Nanofibrous Substrate [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known as GenX, is a member of the per- and polyfluoroalkyl substances (PFAS) family. It was introduced as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2][3] Due to its environmental persistence and potential for adverse health effects, robust and sensitive analytical methods for the quantification of GenX in various matrices are crucial.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of GenX using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2] The protocols described herein are applicable to environmental matrices such as water and sediment, and include a generalized procedure for biological matrices relevant to drug development and clinical research.

Analytical Workflow Overview

The overall analytical workflow for the quantification of GenX involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Workflow for GenX quantification by LC-MS/MS.

Experimental Protocols

Sample Preparation

A. Water Samples

Solid Phase Extraction (SPE) is a common technique for the extraction and concentration of GenX from water samples.

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the analytes with 5 mL of methanol containing 1% ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

B. Sediment Samples

-

Extraction: To 5 g of homogenized sediment, add 10 mL of methanol.

-

Sonication and Centrifugation: Sonicate the mixture for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Supernatant Collection: Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

-

Combined Extracts: Combine the supernatants and proceed with SPE cleanup as described for water samples.

C. Biological Matrices (Plasma/Serum) - Generalized Protocol

For biological matrices such as plasma or serum, protein precipitation is a common and effective sample preparation technique.[4]

-

Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography (LC) Conditions

| Parameter | Setting |

| LC System | SCIEX ExionLC system or equivalent[1] |

| Column | Phenomenex Luna Omega PS C18 (50 x 2.1 mm, 1.6 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[1] |

| Mobile Phase B | 10 mM Ammonium Acetate in Methanol[1] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40 °C[1] |

| Gradient | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.1 | 55 |

| 2.9 | 70 |

| 3.0 | 99 |

| 3.9 | 99 |

| 4.0 | 10 |

| 6.5 | 10 |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

| Mass Spectrometer | SCIEX X500 QTOF series system or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |

| Ion Source Gas 1 (GS1) | 60 psi[1] |

| Ion Source Gas 2 (GS2) | 60 psi[1] |

| Curtain Gas (CUR) | 30 psi[1] |

| Collision Gas (CAD) | 10 psi[1] |

| IonSpray Voltage (ISV) | -2500 V[1] |

| Temperature (TEM) | 550 °C[1] |

| Declustering Potential (DP) | -40 V[1] |

| Collision Energy (CE) | Compound-specific optimization required[1] |

Multiple Reaction Monitoring (MRM) Transitions for GenX

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| GenX (HFPO-DA) | 329.0 | 284.9779 |

Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of GenX and related compounds.

| Compound | LLOQ (pg/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |

| PFMOAA | 41 | 90-110 | <20 |

| PFMOPrA | 21 | 90-110 | <20 |

| PFMOBA | 22 | 90-110 | <20 |

| HFPO-DA (GenX) | 10 | 90-110 | <20 |

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data adapted from SCIEX application note.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of GenX in environmental and biological matrices using LC-MS/MS. The described methods offer high sensitivity and selectivity, enabling accurate measurement at low parts-per-trillion levels.[1] Adherence to these protocols will allow researchers, scientists, and drug development professionals to generate reliable and reproducible data for environmental monitoring, toxicological studies, and clinical research.

References

- 1. sciex.com [sciex.com]

- 2. sciex.com [sciex.com]

- 3. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of HFPO-DA from Soil and Sediment

Abstract

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a replacement for PFOA in the manufacturing of fluoropolymers.[1] Due to its persistence, potential for long-range transport, and detection in various environmental matrices, robust analytical methods are crucial for monitoring its presence in soil and sediment.[2][3] This application note provides detailed solid-phase extraction (SPE) protocols for the quantification of HFPO-DA in soil and sediment, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The protocols are based on established methodologies, including those aligned with U.S. EPA Method 1633.[4][5]

Introduction